(2-Bromopyridin-4-yl)methanamine

Description

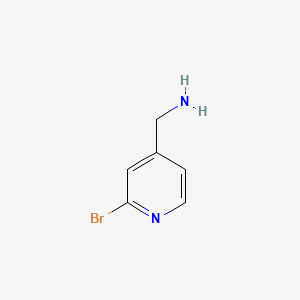

Structure

3D Structure

Properties

IUPAC Name |

(2-bromopyridin-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c7-6-3-5(4-8)1-2-9-6/h1-3H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEOAEMBKKWPLSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858362-82-0 | |

| Record name | 2-Bromo-4-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=858362-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

(2-Bromopyridin-4-yl)methanamine chemical properties

An In-depth Technical Guide to (2-Bromopyridin-4-yl)methanamine

Introduction

This compound is a substituted pyridine derivative that serves as a crucial and versatile building block in the synthesis of complex organic molecules. Its unique structure, featuring a bromine atom at the electron-deficient 2-position and a nucleophilic aminomethyl group at the 4-position, offers dual reactivity. This makes it a valuable intermediate for researchers and drug development professionals, particularly in the fields of medicinal chemistry and agrochemical synthesis. The strategic placement of its functional groups allows for sequential and site-selective modifications, enabling the construction of diverse molecular scaffolds for the development of novel therapeutic agents and other high-value chemical products.

Chemical Structure and Properties

The structural and physicochemical properties of this compound are fundamental to its application in chemical synthesis. These identifiers and computed properties are summarized below.

Caption: Chemical Structure of this compound

Identifiers

| Identifier | Value |

| IUPAC Name | (2-bromo-4-pyridinyl)methanamine[1] |

| CAS Number | 858362-82-0[1] |

| Molecular Formula | C₆H₇BrN₂[1] |

| Molecular Weight | 187.04 g/mol [1] |

| Canonical SMILES | C1=CN=C(C=C1CN)Br[1] |

| InChI | InChI=1S/C6H7BrN2/c7-6-3-5(4-8)1-2-9-6/h1-3H,4,8H2[1] |

| InChIKey | OEOAEMBKKWPLSZ-UHFFFAOYSA-N[1] |

Physicochemical Properties

| Property | Value |

| Exact Mass | 185.97926 Da[1] |

| Monoisotopic Mass | 185.97926 Da[1] |

| Topological Polar Surface Area | 38.9 Ų[1] |

| Hydrogen Bond Donor Count | 1[1] |

| Hydrogen Bond Acceptor Count | 2[1] |

| Rotatable Bond Count | 1[1] |

Synthesis and Experimental Protocols

While specific, peer-reviewed synthetic procedures for this compound are not extensively detailed, a logical and effective synthetic route can be devised from commercially available precursors such as (2-bromopyridin-4-yl)methanol. The general strategy involves the conversion of the primary alcohol to a primary amine.

A common method for this transformation is a two-step process involving activation of the alcohol, followed by nucleophilic substitution with an amine source.

Caption: Proposed synthetic workflow for this compound.

General Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Bromo-4-(chloromethyl)pyridine

-

To a stirred solution of (2-bromopyridin-4-yl)methanol (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) at 0 °C, add thionyl chloride (SOCl₂, ~1.2 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it onto crushed ice and neutralizing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude chloromethyl intermediate, which may be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude 2-bromo-4-(chloromethyl)pyridine from the previous step in a solution of ammonia in methanol (e.g., 7N) or concentrated aqueous ammonia in a sealed pressure vessel.

-

Heat the mixture to 50-70 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction vessel to room temperature and concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the final product.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the distinct reactivity of its two functional groups. This allows it to serve as a versatile scaffold in the synthesis of pharmaceutical and agrochemical agents.[2][3]

-

Bromine at C2-Position: The bromine atom is located at an electron-deficient position of the pyridine ring, making it a good leaving group for nucleophilic aromatic substitution (SNAr) reactions. More importantly, it is ideally positioned for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination, allowing for the facile formation of C-C, C-N, and C-O bonds.[2]

-

Aminomethyl Group at C4-Position: The primary amine is a strong nucleophile and can readily undergo a wide range of standard transformations, including acylation to form amides, alkylation, reductive amination with aldehydes or ketones, and urea or thiourea formation.[2]

This orthogonal reactivity allows for selective functionalization at either site, providing a powerful tool for building molecular complexity.

Caption: Dual reactivity pathways of this compound.

Spectroscopic Characterization

While specific spectral data for this compound is not available in the provided search results, characterization of the molecule would rely on standard analytical techniques:

-

¹H NMR: Would show characteristic signals for the three aromatic protons on the pyridine ring and a singlet for the CH₂ group. The NH₂ protons may appear as a broad singlet.

-

¹³C NMR: Would display six distinct signals for the six carbon atoms in the molecule.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

-

Infrared (IR) Spectroscopy: Would exhibit characteristic N-H stretching bands for the primary amine and C-Br stretching vibrations.

Researchers should refer to supplier documentation for specific spectral data, which is often available for the hydrochloride salt form of the compound.[4]

Safety and Handling

This compound is a reactive chemical intermediate and should be handled with appropriate safety precautions in a well-ventilated fume hood. While a specific Safety Data Sheet (SDS) is not publicly available, related brominated aminopyridines are classified as harmful and irritant. For instance, the isomer (4-Bromopyridin-2-yl)methanamine is associated with the following hazards: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye damage (H318), and May cause respiratory irritation (H335).[5]

General Handling Recommendations:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust, fumes, or vapors.

-

Prevent contact with skin and eyes.

-

Handle in accordance with good industrial hygiene and safety practices.

-

Users must consult the specific and up-to-date Safety Data Sheet (SDS) provided by the supplier before any use.

Conclusion

This compound is a high-value synthetic intermediate with significant potential in drug discovery and development. Its well-defined reactive sites—a bromine atom amenable to cross-coupling and an aminomethyl group ready for derivatization—provide chemists with a versatile platform for the synthesis of diverse and complex molecular targets. A thorough understanding of its properties, synthetic routes, and reactivity is essential for leveraging its full potential in research and development settings.

References

An In-depth Technical Guide to (2-Bromopyridin-4-yl)methanamine (CAS Number 858362-82-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Bromopyridin-4-yl)methanamine is a substituted pyridine derivative with potential applications in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical and physical properties, and potential synthetic pathways. Due to the limited availability of detailed experimental data in peer-reviewed literature, this document also discusses related compounds and methodologies to provide a foundational understanding for researchers.

Introduction

This compound, with the CAS number 858362-82-0, is a bifunctional molecule featuring a brominated pyridine ring and a primary aminomethyl group. This unique combination of a reactive halogen atom, which can participate in various cross-coupling reactions, and a nucleophilic amine group makes it a valuable building block in the synthesis of more complex molecules, particularly in the realm of pharmaceutical research. Its structural motif is of interest to medicinal chemists designing novel therapeutic agents. A notable application of this compound is in the synthesis of spiroindoline derivatives with antiparasitic activity, highlighting its potential in the development of new drugs.

Chemical and Physical Properties

Limited experimental data for the physical and chemical properties of this compound are available in the public domain. The following tables summarize the basic and computed properties of the compound.

Table 1: General Information

| Identifier | Value |

| CAS Number | 858362-82-0 |

| Molecular Formula | C₆H₇BrN₂ |

| Molecular Weight | 187.04 g/mol [1] |

| IUPAC Name | This compound |

| Synonyms | 2-Bromo-4-(aminomethyl)pyridine, C-(2-Bromo-pyridin-4-yl)-methylamine |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| XLogP3 | 1.2 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 185.97926 g/mol | PubChem |

| Monoisotopic Mass | 185.97926 g/mol | PubChem |

| Topological Polar Surface Area | 42.2 Ų | PubChem |

| Heavy Atom Count | 9 | PubChem |

| Complexity | 108 | PubChem |

Synthesis and Experimental Protocols

Proposed Synthetic Pathways

Two plausible synthetic routes for the preparation of this compound are outlined below. These are theoretical pathways and would require experimental optimization.

3.1.1. Route 1: Reduction of 2-Bromo-4-cyanopyridine

This is a common method for the synthesis of benzylic amines. The nitrile group of 2-bromo-4-cyanopyridine can be reduced to a primary amine using various reducing agents.

-

Experimental Workflow:

References

An In-depth Technical Guide on (2-Bromopyridin-4-yl)methanamine

This guide provides essential chemical data for (2-Bromopyridin-4-yl)methanamine, a compound of interest for researchers, scientists, and professionals in the field of drug development. The following sections detail its molecular properties and illustrate the relationship between its nomenclature and fundamental chemical attributes.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below. This data is crucial for stoichiometric calculations, analytical characterization, and experimental design.

| Property | Value |

| Molecular Formula | C6H7BrN2[1] |

| Molecular Weight | 187.04 g/mol [1] |

| IUPAC Name | (2-bromo-4-pyridinyl)methanamine[1] |

| CAS Number | 858362-82-0[1] |

Logical Relationship Diagram

The following diagram illustrates the direct relationship between the common chemical name of the compound and its key molecular identifiers.

References

Synthesis of (2-Bromopyridin-4-yl)methanamine from 2,4-Dibromopyridine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust two-step synthetic pathway for the preparation of (2-Bromopyridin-4-yl)methanamine, a valuable building block in medicinal chemistry and drug development, starting from the readily available 2,4-dibromopyridine. The synthesis involves a regioselective palladium-catalyzed cyanation at the C4 position, followed by a chemoselective reduction of the resulting nitrile to the desired primary amine. This document provides detailed experimental protocols, quantitative data, and visual diagrams to facilitate the successful execution of this synthesis in a laboratory setting.

Synthetic Strategy: A Two-Step Approach

The conversion of 2,4-dibromopyridine to this compound is efficiently achieved through a two-step process:

-

Palladium-Catalyzed Cyanation: The first step involves the selective substitution of the bromine atom at the C4 position of 2,4-dibromopyridine with a cyanide group. This is accomplished using a palladium-catalyzed cross-coupling reaction with a suitable cyanide source, such as potassium ferrocyanide (K₄[Fe(CN)₆]) or zinc cyanide (Zn(CN)₂). The C4 position is more susceptible to nucleophilic attack in pyridine systems, favoring the desired regioselectivity.

-

Chemoselective Nitrile Reduction: The intermediate, 2-bromo-4-cyanopyridine, is then reduced to the target compound, this compound. This transformation is achieved through catalytic hydrogenation, a method known for its chemoselectivity in reducing nitriles in the presence of aryl halides.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-4-cyanopyridine

This protocol outlines the palladium-catalyzed cyanation of 2,4-dibromopyridine.

Materials:

-

2,4-Dibromopyridine

-

Potassium ferrocyanide (K₄[Fe(CN)₆]·3H₂O)

-

Palladium(II) acetate (Pd(OAc)₂)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

Sodium carbonate (Na₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask, add 2,4-dibromopyridine (1.0 eq), potassium ferrocyanide (0.5 eq), palladium(II) acetate (0.02 eq), and 1,1'-bis(diphenylphosphino)ferrocene (0.04 eq).

-

The flask is evacuated and backfilled with an inert gas three times.

-

Anhydrous N,N-dimethylformamide (DMF) is added, and the reaction mixture is stirred at 120 °C for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

The reaction mixture is cooled to room temperature and diluted with ethyl acetate.

-

The organic layer is washed with water and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-bromo-4-cyanopyridine.

Step 2: Synthesis of this compound

This protocol describes the catalytic hydrogenation of 2-bromo-4-cyanopyridine.

Materials:

-

2-Bromo-4-cyanopyridine

-

Raney Nickel (or Platinum on carbon, Pt/C)

-

Methanol or Ethanol, anhydrous

-

Ammonia (optional, as a solution in methanol)

-

Hydrogen gas (H₂)

-

Celite

Procedure:

-

To a hydrogenation vessel, add 2-bromo-4-cyanopyridine (1.0 eq) and the solvent (methanol or ethanol).

-

A catalytic amount of Raney Nickel (approx. 10% w/w) is carefully added under a stream of inert gas. A solution of ammonia in methanol can be added to suppress the formation of secondary amines.

-

The vessel is sealed and purged with hydrogen gas.

-

The reaction mixture is stirred under a hydrogen atmosphere (50 psi) at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC/LC-MS.

-

The reaction mixture is carefully filtered through a pad of Celite to remove the catalyst, and the filter cake is washed with the solvent.

-

The filtrate is concentrated under reduced pressure to yield the crude this compound, which can be further purified if necessary.

Quantitative Data

The following tables summarize the key quantitative data for each synthetic step. The provided values are representative and may vary depending on the specific reaction conditions and scale.

Table 1: Quantitative Data for the Synthesis of 2-Bromo-4-cyanopyridine

| Parameter | Value |

| Reactants | |

| 2,4-Dibromopyridine | 1.0 eq |

| K₄[Fe(CN)₆]·3H₂O | 0.5 eq |

| Pd(OAc)₂ | 0.02 eq |

| dppf | 0.04 eq |

| Reaction Conditions | |

| Solvent | DMF |

| Temperature | 120 °C |

| Reaction Time | 12-24 h |

| Product | |

| Yield | 70-85% |

| Purity (by HPLC) | >95% |

Table 2: Quantitative Data for the Synthesis of this compound

| Parameter | Value |

| Reactants | |

| 2-Bromo-4-cyanopyridine | 1.0 eq |

| Catalyst (Raney Ni) | ~10% w/w |

| Reaction Conditions | |

| Solvent | Methanol |

| Hydrogen Pressure | 50 psi |

| Temperature | Room Temperature |

| Reaction Time | 12-24 h |

| Product | |

| Yield | 80-95% |

| Purity (by HPLC) | >98% |

Visualizations

Reaction Pathway

Caption: Overall reaction scheme for the synthesis.

Experimental Workflow

Caption: A generalized workflow for the two-step synthesis.

Spectroscopic Profile of (2-Bromopyridin-4-yl)methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of (2-Bromopyridin-4-yl)methanamine (CAS No: 858362-82-0).[1] Due to the limited availability of direct experimental data for this specific compound, this document combines predicted spectroscopic values with experimental data from closely related structural isomers and analogous compounds. The guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings. Detailed, standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data are also presented.

Chemical Structure and Properties

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₆H₇BrN₂[1]

-

Molecular Weight: 187.04 g/mol [1]

-

Monoisotopic Mass: 185.97926 Da[1]

-

CAS Number: 858362-82-0[1]

Spectroscopic Data

The following sections present a summary of the expected spectroscopic data for this compound. It is important to note that where experimental data for the target molecule is unavailable, predicted data and data from analogous compounds are used and are clearly indicated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: The following NMR data are predicted based on established chemical shift principles and analysis of structurally similar compounds. Experimental verification is strongly recommended.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.3 | d | 1H | H-6 (Pyridine) |

| ~7.5 | s | 1H | H-3 (Pyridine) |

| ~7.3 | d | 1H | H-5 (Pyridine) |

| ~3.9 | s | 2H | -CH₂- (Methylene) |

| ~1.8 (broad) | s | 2H | -NH₂ (Amine) |

| Solvent: CDCl₃, Reference: TMS at 0.00 ppm |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~163 | C-2 (Pyridine, C-Br) |

| ~150 | C-6 (Pyridine) |

| ~149 | C-4 (Pyridine) |

| ~125 | C-3 (Pyridine) |

| ~122 | C-5 (Pyridine) |

| ~45 | -CH₂- (Methylene) |

| Solvent: CDCl₃ |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Table 3: Expected Mass Spectrometry Data for this compound

| m/z (Da) | Relative Abundance | Assignment |

| 186/188 | ~1:1 | [M]⁺ (Molecular ion) |

| 171/173 | ~1:1 | [M-NH₂]⁺ |

| 107 | Variable | [M-Br]⁺ |

| 78 | Variable | [C₅H₄N]⁺ (Pyridyl fragment) |

Infrared (IR) Spectroscopy

Table 4: Expected Infrared Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode |

| 3400-3200 | Medium | N-H stretch (primary amine) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic methylene) |

| 1600-1550 | Strong | C=C and C=N stretching (pyridine ring) |

| 1470-1430 | Strong | C=C and C=N stretching (pyridine ring) |

| 1650-1580 | Medium | N-H bend (primary amine) |

| 1100-1000 | Strong | C-N stretch |

| 700-600 | Strong | C-Br stretch |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Materials and Equipment:

-

This compound sample

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

Tetramethylsilane (TMS) internal standard

-

NMR tubes (5 mm)

-

Volumetric flasks and pipettes

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Add a small amount of TMS as an internal standard.

-

Transfer the solution to an NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, relaxation delay, number of scans).

-

Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale to the TMS signal (0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum.

-

Mass Spectrometry (MS)

Materials and Equipment:

-

This compound sample

-

High-purity solvent (e.g., methanol, acetonitrile)

-

Mass Spectrometer (e.g., with Electrospray Ionization - ESI)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent.

-

-

Data Acquisition:

-

Infuse the sample solution into the ion source of the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Optimize ion source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the molecular ion.

-

-

Data Analysis:

-

Identify the molecular ion peak and its isotopic pattern.

-

Analyze fragmentation patterns to confirm the structure.

-

Infrared (IR) Spectroscopy

Materials and Equipment:

-

This compound sample

-

Potassium bromide (KBr), IR grade

-

Agate mortar and pestle

-

Pellet press

-

FT-IR Spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Place 1-2 mg of the sample and 100-200 mg of dry KBr in an agate mortar.

-

Grind the mixture thoroughly to a fine, uniform powder.

-

Transfer a portion of the powder to a pellet press and apply pressure to form a transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Record the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for Spectroscopic Analysis.

Conclusion

This technical guide provides a foundational spectroscopic profile of this compound. While comprehensive experimental data remains to be published, the combination of predicted values and data from analogous compounds offers a reliable starting point for researchers. The detailed experimental protocols included herein provide a standardized methodology for obtaining high-quality spectroscopic data, which is crucial for the unambiguous characterization of this and other novel chemical entities in drug discovery and development.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (2-Bromopyridin-4-yl)methanamine

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (2-Bromopyridin-4-yl)methanamine. Designed for researchers, scientists, and professionals in drug development, this document outlines the expected spectral data, offers a detailed experimental protocol for data acquisition, and presents a logical framework for spectral interpretation.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons on the pyridine ring and the aliphatic protons of the aminomethyl group. The chemical shifts are influenced by the electron-withdrawing nature of the bromine atom and the nitrogen within the pyridine ring, as well as the aminomethyl substituent.

Below is a table summarizing the predicted ¹H NMR data.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-6 | 8.30 - 8.40 | Doublet (d) | ~5.0 |

| H-5 | 7.35 - 7.45 | Doublet of doublets (dd) | ~5.0, ~1.5 |

| H-3 | 7.20 - 7.30 | Singlet (or narrow doublet) | < 1.0 |

| -CH₂- | 3.80 - 3.90 | Singlet (s) | - |

| -NH₂ | 1.80 - 2.50 | Broad Singlet (br s) | - |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The carbon chemical shifts are sensitive to the electronic environment, with the carbon atom attached to the bromine (C-2) expected to be significantly influenced.

The following table outlines the predicted ¹³C NMR data.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 142.0 - 144.0 |

| C-6 | 149.0 - 151.0 |

| C-4 | 150.0 - 152.0 |

| C-3 | 123.0 - 125.0 |

| C-5 | 121.0 - 123.0 |

| -CH₂- | 45.0 - 47.0 |

Experimental Protocol for NMR Data Acquisition

The following is a generalized, detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing and Dissolution : Accurately weigh approximately 5-10 mg of this compound. Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.[1]

-

Internal Standard : For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

-

Homogenization : Securely cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation : Utilize a high-resolution NMR spectrometer with a proton operating frequency of 400 MHz or higher.

-

Locking and Shimming : Insert the sample into the spectrometer. The instrument's software will use the deuterium signal from the solvent to "lock" the magnetic field, ensuring its stability. Perform an automatic or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample.[2]

-

¹H NMR Acquisition Parameters :

-

Pulse Sequence : A standard single-pulse sequence is typically sufficient.

-

Spectral Width : Set a spectral width of approximately 12-16 ppm, centered around 6-8 ppm.

-

Acquisition Time : An acquisition time of 2-4 seconds is generally adequate.

-

Relaxation Delay : A relaxation delay of 1-2 seconds should be used.

-

Number of Scans : Depending on the sample concentration, 8 to 16 scans should provide a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters :

-

Pulse Sequence : A proton-decoupled pulse sequence (e.g., zgpg30) is standard to simplify the spectrum to single lines for each carbon.

-

Spectral Width : A spectral width of approximately 200-220 ppm is appropriate.

-

Acquisition Time : An acquisition time of 1-2 seconds is typical.

-

Relaxation Delay : A relaxation delay of 2-5 seconds is recommended to allow for the typically longer relaxation times of carbon nuclei.

-

Number of Scans : A larger number of scans (e.g., 1024 or more) is usually necessary for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Data Processing

-

Fourier Transformation : Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction : Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction : Apply a baseline correction to obtain a flat baseline.

-

Referencing : Reference the spectrum using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Integration and Peak Picking : Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons. Identify the chemical shift of each peak in both the ¹H and ¹³C spectra.

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the chemical structure of this compound with numbering for NMR signal assignment.

Caption: Structure of this compound.

The logical relationship between the proton environments and their expected NMR signals is visualized below.

Caption: Predicted ¹H NMR signal correlations.

References

An In-depth Technical Guide to the Mass Spectrometry of (2-Bromopyridin-4-yl)methanamine

This technical guide provides a comprehensive overview of the mass spectrometric analysis of (2-Bromopyridin-4-yl)methanamine, a compound of interest for researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from closely related structures and foundational mass spectrometry principles to predict its behavior and outline robust analytical protocols.

Predicted Mass Spectrometry Data

The mass spectrum of this compound, particularly under Electron Ionization (EI), is expected to be characterized by the presence of a distinct molecular ion peak with a notable isotopic pattern due to the bromine atom (79Br and 81Br in an approximate 1:1 ratio). The fragmentation pattern will likely be influenced by the pyridine ring, the bromine substituent, and the methanamine group.

The predicted quantitative data for the key ions is summarized in the table below. These predictions are based on the analysis of similar compounds like 2-Bromo-4-methylpyridine and general fragmentation rules for aromatic amines and halides.[1][2]

| Predicted Ion | m/z (for 79Br) | m/z (for 81Br) | Proposed Structure/Fragment | Notes |

| [M]•+ | 186 | 188 | C6H7BrN2 | Molecular ion. The M+2 peak will have a relative intensity of approximately 98% of the M peak. |

| [M-H]•+ | 185 | 187 | C6H6BrN2 | Loss of a hydrogen radical from the amine group. |

| [M-NH2]+ | 171 | 173 | C6H5BrN | Loss of the amino group. |

| [M-Br]+ | 107 | - | C6H7N2 | Loss of the bromine atom. This fragment is useful for confirming the core structure. |

| [C5H4N]+ | 78 | - | C5H4N | Pyridine ring fragment. |

Predicted Fragmentation Pathway

The fragmentation of this compound is anticipated to proceed through several key pathways initiated by electron ionization. The primary fragmentations would involve the loss of the bromine atom and cleavage of the C-C bond between the pyridine ring and the methanamine group.

Caption: Predicted fragmentation pathway of this compound.

Experimental Protocols

A reliable method for the analysis of this compound can be achieved using Gas Chromatography-Mass Spectrometry (GC-MS). The following protocol is adapted from established methods for similar pyridine derivatives.[1][3][4]

Objective: To determine the mass-to-charge ratio (m/z) of the molecular ion and characteristic fragments of this compound.

Materials & Equipment:

-

This compound sample

-

High-purity volatile solvent (e.g., Dichloromethane, Methanol)

-

Autosampler vial with cap

-

Gas Chromatograph-Mass Spectrometer (GC-MS) system

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the sample by dissolving approximately 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane) in a clean vial.

-

-

GC-MS Instrument Setup:

-

GC Column: HP-5ms (5%-phenyl)-methylpolysiloxane column (30 m × 250 µm I.D. × 0.25 µm film thickness) or equivalent.[3]

-

Oven Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase at 15 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Carrier Gas: Helium, with a constant flow rate (e.g., 1.0 mL/min).

-

Inlet Temperature: 250 °C.

-

MS Parameters:

-

-

Injection:

-

Inject a 1 µL aliquot of the prepared sample solution into the GC-MS system.

-

-

Data Processing:

-

Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to this compound.

-

Extract the mass spectrum for the identified peak.

-

Identify the molecular ion peaks (M and M+2) and major fragment ions.

-

Propose fragmentation pathways to confirm the structure based on the observed fragments.

-

Experimental Workflow

The general workflow for the GC-MS analysis of this compound is depicted in the following diagram.

Caption: A typical workflow for the GC-MS analysis of a small molecule.

Hypothetical Signaling Pathway in Drug Discovery

While no specific signaling pathways involving this compound have been documented in the reviewed literature, its structure as a substituted pyridine suggests potential applications as a scaffold in medicinal chemistry. Pyridine derivatives are common in pharmaceuticals and can interact with various biological targets. The diagram below illustrates a hypothetical scenario where such a compound could act as an inhibitor in a generic signaling pathway relevant to drug development.

Caption: Hypothetical inhibition of a kinase signaling pathway.

This guide provides a foundational understanding of the mass spectrometric properties and analysis of this compound. The provided protocols and predicted data serve as a starting point for researchers to develop and validate their own analytical methods for this compound.

References

Navigating the Vibrational Landscape of (2-Bromopyridin-4-yl)methanamine: An In-depth Technical Guide to its Infrared Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of (2-Bromopyridin-4-yl)methanamine. Due to the limited availability of direct experimental data in peer-reviewed literature for this specific compound, this document leverages theoretical calculations and spectral data from analogous compounds to predict and interpret its vibrational characteristics. This approach offers valuable insights for the identification, characterization, and quality control of this compound in research and drug development settings.

Predicted Infrared Absorption Data

The following table summarizes the predicted prominent infrared absorption bands for this compound. These predictions are based on density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level of theory, a common and reliable method for vibrational frequency analysis of organic molecules. The assignments are supported by analysis of characteristic group frequencies from similar pyridine and benzylamine derivatives.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Assignment |

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretching | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H Stretching | Aromatic (Pyridine Ring) |

| 2960 - 2850 | C-H Asymmetric & Symmetric Stretching | Methylene (-CH₂) |

| 1640 - 1550 | N-H Bending (Scissoring) | Primary Amine (-NH₂) |

| 1600 - 1450 | C=C and C=N Stretching | Pyridine Ring |

| 1480 - 1420 | C-H Bending (Scissoring) | Methylene (-CH₂) |

| 1350 - 1250 | C-N Stretching | Aryl-CH₂ and CH₂-NH₂ |

| 1100 - 1000 | C-Br Stretching | Bromo-Pyridine |

| 850 - 750 | C-H Out-of-Plane Bending | Aromatic (Pyridine Ring) |

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

This section outlines a standard procedure for obtaining the infrared spectrum of this compound using an Attenuated Total Reflectance (ATR) FTIR spectrometer.

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal

Sample Preparation: this compound is typically a solid at room temperature.

-

Ensure the ATR crystal surface is clean by wiping it with a soft tissue dampened with a volatile solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.

-

Apply firm and even pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface.

Data Acquisition:

-

Set the spectral range to 4000 - 400 cm⁻¹.

-

Select a resolution of 4 cm⁻¹.

-

Co-add a minimum of 16 scans to improve the signal-to-noise ratio.

-

Acquire the infrared spectrum of the sample.

-

Perform data processing, including baseline correction and peak picking, using the spectrometer's software.

Experimental Workflow for Infrared Spectroscopy

The following diagram illustrates the logical flow of the experimental process for obtaining and analyzing the infrared spectrum of this compound.

Caption: Experimental workflow for FTIR analysis.

Logical Relationships in Spectral Interpretation

The interpretation of the infrared spectrum involves correlating observed absorption bands with specific molecular vibrations, which are in turn determined by the compound's chemical structure.

Caption: Structure-spectrum correlation logic.

A Comprehensive Technical Guide to (2-Bromopyridin-4-yl)methanamine and Its Synonyms

This guide provides an in-depth overview of (2-Bromopyridin-4-yl)methanamine, a key building block in chemical synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document compiles essential data, including synonyms, chemical identifiers, and physicochemical properties, to facilitate research and development activities.

Nomenclature and Identification

This compound is a substituted pyridine derivative with a bromine atom at the 2-position and a methanamine group at the 4-position. Accurate identification is crucial for procurement, synthesis, and regulatory compliance. The compound and its hydrochloride salt are known by several synonyms and unique identifiers across various chemical databases and suppliers.

| Identifier Type | Value | Source |

| Primary Name | This compound | N/A |

| IUPAC Name | (2-bromo-4-pyridinyl)methanamine | [1] |

| CAS Number | 858362-82-0 | [1] |

| PubChem CID | 29921604 | [1] |

| Molecular Formula | C6H7BrN2 | [1] |

| Synonym | 2-Bromo-4-pyridinethylamine | [1] |

| Synonym | 2-Bromopyridine-4-methanamine | [1] |

| Synonym | (2-bromo-4-pyridyl)methanamine | [1] |

| CAS Number (HCl salt) | 1353979-69-7 | [2] |

| Name (HCl salt) | This compound hydrochloride | [2] |

Physicochemical Properties

The following table summarizes the key computed and experimental physicochemical properties of this compound. These parameters are essential for designing experimental conditions, predicting compound behavior, and ensuring safe handling.

| Property | Value | Source |

| Molecular Weight | 187.04 g/mol | [1] |

| Exact Mass | 185.97926 Da | [1] |

| Monoisotopic Mass | 185.97926 Da | [1] |

| InChI | InChI=1S/C6H7BrN2/c7-6-3-5(4-8)1-2-9-6/h1-3H,4,8H2 | [1] |

| InChIKey | OEOAEMBKKWPLSZ-UHFFFAOYSA-N | [1] |

| SMILES | C1=CN=C(C=C1CN)Br | [1] |

Related Compounds and Isomers

For clarity and to avoid confusion during chemical synthesis and analysis, it is important to distinguish this compound from its isomers and related structures. The position of the bromine atom and the aminomethyl group on the pyridine ring significantly influences the compound's chemical reactivity and biological activity.

| Compound Name | CAS Number | Molecular Formula | PubChem CID |

| (4-Bromopyridin-2-yl)methanamine | 865156-50-9 | C6H7BrN2 | 46907956[3] |

| 4-Amino-2-bromopyridine | 7598-35-8 | C5H5BrN2 | 346455[4] |

| 2-Amino-4-bromopyridine | 84249-14-9 | C5H5BrN2 | 693282[5] |

| 4-Bromobenzene-1,2-diamine | 1575-37-7 | C6H7BrN2 | 323593[6] |

| 3-Bromobenzene-1,2-diamine | 1575-36-6 | C6H7BrN2 | 12489839[7] |

Experimental Protocols and Synthesis

Detailed experimental protocols for the synthesis of this compound are not extensively available in the public domain. However, a logical synthetic route can be inferred from standard organic chemistry principles. A plausible approach involves the bromination of a suitable pyridine precursor followed by the introduction of the aminomethyl group.

A potential, though not explicitly cited, synthetic workflow is outlined below. This diagram illustrates a generalized pathway and does not represent a specific published protocol.

Note: This proposed pathway is illustrative. Researchers should consult specialized chemical literature and safety data before attempting any synthesis. The specific reagents and reaction conditions would require careful optimization and validation in a laboratory setting.

Applications in Research and Development

Pyridine derivatives are fundamental scaffolds in medicinal chemistry and materials science. While specific signaling pathways involving this compound are not prominently documented, its structure suggests potential as an intermediate in the synthesis of biologically active molecules. The bromine atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the construction of more complex molecular architectures. The primary amine provides a site for amide bond formation, alkylation, and other nucleophilic reactions.

The logical relationship for its use in drug discovery is depicted in the following diagram:

References

- 1. This compound | C6H7BrN2 | CID 29921604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1353979-69-7|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 3. cenmed.com [cenmed.com]

- 4. 4-Amino-2-bromopyridine | C5H5BrN2 | CID 346455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. 4-Bromobenzene-1,2-diamine | C6H7BrN2 | CID 323593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Bromobenzene-1,2-diamine | C6H7BrN2 | CID 12489839 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Acquisition and Synthesis of (2-Bromopyridin-4-yl)methanamine: A Technical Guide for Researchers

For Immediate Release

A comprehensive technical guide has been compiled to address the commercial availability and synthesis of the valuable research chemical, (2-Bromopyridin-4-yl)methanamine. This guide is tailored for researchers, scientists, and professionals in drug development, providing a centralized resource for procurement and laboratory preparation of this key building block.

This compound, a substituted pyridine derivative, is a compound of interest in medicinal chemistry and materials science due to its versatile structure, which allows for further chemical modifications. The presence of a bromine atom and a primary amine on the pyridine ring offers multiple reaction sites for the synthesis of more complex molecules.

Commercial Availability

The primary commercially available form of this compound is its hydrochloride salt, identified by the CAS number 1353979-69-7. The free base form (CAS 858362-82-0) is also cataloged by some suppliers. A survey of chemical vendors indicates its availability in research quantities. Key suppliers include BLD Pharm, which lists both the hydrochloride salt and the free base. For researchers looking to source this compound, a comparative summary of offerings from various suppliers is presented below.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| BLD Pharm | This compound hydrochloride | 1353979-69-7 | >95% | 1g, 5g, 10g |

| BLD Pharm | This compound | 858362-82-0 | >95% | 1g, 5g |

| Note: | Availability and specifications are subject to change. Please consult the supplier's website for the most current information. |

Synthetic Pathway and Experimental Protocols

For laboratories preferring to synthesize this compound in-house, a common and effective route is the reduction of 2-Bromo-4-cyanopyridine. This precursor is readily available from numerous chemical suppliers. The nitrile group can be reduced to a primary amine using several established methods, including catalytic hydrogenation or chemical reduction with a hydride reagent.

Below are detailed experimental protocols for two common reduction methods.

Method 1: Catalytic Hydrogenation using Raney Nickel

This method employs Raney Nickel as a catalyst under a hydrogen atmosphere to achieve the reduction of the nitrile.

Materials:

-

2-Bromo-4-cyanopyridine

-

Raney Nickel (activated)

-

Anhydrous Ethanol (or Methanol)

-

Hydrogen gas

-

Pressurized hydrogenation apparatus (e.g., Parr shaker)

-

Inert gas (Nitrogen or Argon)

-

Filter aid (e.g., Celite)

Procedure:

-

In a suitable pressure vessel, dissolve 2-Bromo-4-cyanopyridine (1.0 eq) in anhydrous ethanol.

-

Under an inert atmosphere, carefully add a catalytic amount of activated Raney Nickel (typically 10-20% by weight of the starting material).

-

Seal the reaction vessel and purge it several times with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating (40-50 °C) until the uptake of hydrogen ceases, or until reaction completion is confirmed by an appropriate analytical method (e.g., TLC, GC-MS).

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of filter aid to remove the Raney Nickel catalyst. Wash the filter cake with additional ethanol.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude this compound.

-

The product can be purified further by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.

Method 2: Chemical Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol utilizes the powerful reducing agent Lithium Aluminum Hydride. Caution: LiAlH₄ is a highly reactive and pyrophoric reagent that reacts violently with water and protic solvents. This procedure must be carried out under strictly anhydrous conditions and with appropriate safety precautions.

Materials:

-

2-Bromo-4-cyanopyridine

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

-

Inert gas (Nitrogen or Argon)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Apparatus for reactions under inert atmosphere (e.g., Schlenk line)

Procedure:

-

Set up a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and an inert gas inlet.

-

Under a positive pressure of inert gas, suspend Lithium Aluminum Hydride (1.5-2.0 eq) in anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve 2-Bromo-4-cyanopyridine (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, or until the reaction is complete as monitored by TLC or GC-MS.

-

Cool the reaction mixture back to 0 °C.

-

Carefully quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

-

Stir the resulting mixture at room temperature until a granular precipitate forms.

-

Filter the mixture and wash the precipitate thoroughly with THF or diethyl ether.

-

Dry the combined organic filtrates over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure to afford the crude this compound.

-

Further purification can be achieved by vacuum distillation or chromatographic methods.

Synthesis Workflow Diagram

The logical flow for the synthesis of this compound from its precursor is illustrated in the following diagram.

Caption: Synthetic pathway from 2-Bromo-4-cyanopyridine.

(2-Bromopyridin-4-yl)methanamine Hydrochloride: A Technical Overview of a Novel Building Block

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the publicly available information on (2-Bromopyridin-4-yl)methanamine hydrochloride. Extensive searches of scientific and patent literature have revealed a significant lack of detailed experimental data on this specific compound. Therefore, this guide summarizes the available information and, where noted, provides hypothetical methodologies based on the synthesis of structurally related molecules.

Core Compound Identification

This compound hydrochloride is a halogenated pyridine derivative. Such compounds are of interest in medicinal chemistry as versatile scaffolds for the synthesis of more complex molecules. The hydrochloride salt form generally confers increased stability and aqueous solubility compared to the free base.

| Property | This compound Hydrochloride | This compound (Free Base) |

| CAS Number | 1353979-69-7[1][2] | 858362-82-0[3][4][5][6] |

| Molecular Formula | C₆H₈BrClN₂[1] | C₆H₇BrN₂[4] |

| Molecular Weight | 223.50 g/mol [1] | 187.04 g/mol |

| Synonyms | (2-bromo-4-pyridinyl)methanamine hydrochloride | 2-Bromo-4-pyridinethylamine[3] |

| (2-bromo-4-pyridyl)methylamine[3] | ||

| 2-Bromopyridine-4-methanamine[3] |

Physicochemical Properties

Synthesis and Experimental Protocols

A detailed, validated experimental protocol for the synthesis of this compound hydrochloride is not published in peer-reviewed literature. However, a plausible synthetic route can be conceptualized based on established pyridine chemistry.

A common strategy for the synthesis of such compounds involves the functionalization of a pre-existing pyridine ring. A hypothetical multi-step synthesis could originate from 2-bromo-4-methylpyridine. This approach would likely involve a radical bromination of the methyl group, followed by a nucleophilic substitution with an amine source, and finally, formation of the hydrochloride salt.

Hypothetical Synthesis Pathway:

Caption: A plausible, though hypothetical, synthetic route.

General Experimental Workflow:

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of a novel chemical entity like this compound hydrochloride.

Caption: A standard workflow for chemical synthesis.

Biological Activity and Signaling Pathways

There is currently no published information regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound hydrochloride. Its structural similarity to other biologically active pyridine compounds suggests it may be a valuable building block for creating libraries of compounds for screening in various assays. However, any potential biological function is purely speculative at this time.

Safety and Handling

As with any research chemical, this compound hydrochloride should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood. For detailed safety information, please refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

This compound hydrochloride is a commercially available chemical intermediate. While its basic identifying information is known, there is a notable absence of in-depth technical data in the public domain. This includes experimentally determined physicochemical properties, validated synthesis protocols, and any characterization of its biological activity. For researchers in drug discovery and development, this compound represents an unexplored building block with potential for the synthesis of novel chemical entities. Future research is required to elucidate its properties and potential applications.

References

- 1. 1353979-69-7|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 2. This compound hydrochloride | 1353979-69-7 [amp.chemicalbook.com]

- 3. CAS 858362-82-0 | 2-Bromo-4-pyridinethylamine - Synblock [synblock.com]

- 4. Synthonix, Inc > 858362-82-0 | this compound [synthonix.com]

- 5. This compound,858362-82-0-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 6. This compound | 858362-82-0 | FB142479 [biosynth.com]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of (2-Bromopyridin-4-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This palladium-catalyzed reaction couples an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a base. The reaction conditions are generally mild and tolerate a wide range of functional groups, making it an invaluable tool in modern organic synthesis.

This application note provides a detailed protocol for the Suzuki coupling of (2-Bromopyridin-4-yl)methanamine with various arylboronic acids. The resulting 4-(aminomethyl)-2-arylpyridine scaffold is of significant interest in medicinal chemistry. For instance, derivatives of this structure have been identified as potent and selective inhibitors of Lysyl Oxidase-Like 2 (LOXL2), an enzyme implicated in fibrotic diseases.[1] The pyridine nitrogen can present challenges by coordinating with the palladium catalyst, potentially leading to its deactivation. Therefore, careful selection of the catalyst, ligands, and reaction conditions is crucial for achieving high yields.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally understood to involve three key steps:

-

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (in this case, this compound) to form a palladium(II) complex.

-

Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium(II) complex.

-

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating plate

Procedure:

-

Reaction Setup: In a dry Schlenk flask containing a magnetic stir bar, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (3 mol%), and the base (2.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum and purge the vessel by evacuating and backfilling with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.

-

Reaction: Heat the reaction mixture to 80-120 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Presentation

The following table presents representative yields for the Suzuki coupling of this compound with various arylboronic acids under the conditions described above.

| Entry | Arylboronic Acid | Product | Representative Yield (%) |

| 1 | Phenylboronic acid | (2-Phenylpyridin-4-yl)methanamine | 85 |

| 2 | 4-Methoxyphenylboronic acid | [2-(4-Methoxyphenyl)pyridin-4-yl]methanamine | 92 |

| 3 | 4-Chlorophenylboronic acid | [2-(4-Chlorophenyl)pyridin-4-yl]methanamine | 78 |

| 4 | Thiophen-3-ylboronic acid | [2-(Thiophen-3-yl)pyridin-4-yl]methanamine | 81 |

Note: The yields presented are representative and may vary based on the specific reaction conditions and the purity of the starting materials.

Visualizations

Experimental Workflow

Caption: Workflow for the Suzuki coupling of this compound.

Signaling Pathway: Inhibition of LOXL2 in Fibrosis

The 4-(aminomethyl)-2-arylpyridine scaffold is a key component of inhibitors targeting Lysyl Oxidase-Like 2 (LOXL2), an enzyme involved in the progression of fibrosis.

Caption: Inhibition of the LOXL2-mediated fibrotic pathway.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of (2-Bromopyridin-4-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become an indispensable tool in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, due to its broad substrate scope and functional group tolerance. The synthesis of N-aryl-4-(aminomethyl)pyridin-2-amines is of significant interest as this structural motif is present in a variety of biologically active molecules. This document provides a detailed application note and a general protocol for the Buchwald-Hartwig amination of (2-Bromopyridin-4-yl)methanamine with various aryl amines.

The reaction involves the coupling of this compound with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The presence of a primary aminomethyl group on the pyridine ring introduces a potential challenge due to possible coordination with the palladium catalyst or the potential for a competing N-arylation reaction. Therefore, careful selection of reaction conditions is crucial for achieving high yields of the desired product.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a sequence of steps involving a Pd(0)/Pd(II) redox couple. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of this compound to form a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: The amine coupling partner coordinates to the Pd(II) complex, followed by deprotonation by the base to form a palladium-amido complex.

-

Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired N-aryl aminopyridine product and regenerates the active Pd(0) catalyst, allowing the catalytic cycle to continue.

Data Presentation: Comparative Overview of Reaction Conditions for Analogous 2-Bromopyridines

| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 2-Bromopyridine | Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 18 | 95 |

| 2 | 2-Bromopyridine | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ (2.0) | Dioxane | 100 | 12 | 92 |

| 3 | 2-Bromo-4-methylpyridine | n-Hexylamine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2.0) | Toluene | 110 | 16 | 88 |

| 4 | 2-Bromopyridine | Benzylamine | Pd(OAc)₂ (1.5) | DavePhos (3) | LHMDS (1.5) | THF | 80 | 24 | 90 |

| 5 | 3-Bromo-2-aminopyridine | Piperidine | RuPhos-Pd-G3 (2) | - | LHMDS (2.5) | THF | 65 | 12 | 79[1] |

Experimental Protocols

The following is a general protocol for the Buchwald-Hartwig amination of this compound. Note: This protocol is based on established procedures for similar 2-bromopyridines and should be optimized for the specific amine coupling partner. The primary amine of the starting material may require protection (e.g., as a Boc-carbamate) prior to the coupling reaction to avoid self-coupling or other side reactions.

Materials:

-

This compound (or its N-Boc protected derivative) (1.0 equiv)

-

Aryl amine (1.1 - 1.5 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a palladacycle precatalyst) (1-5 mol%)

-

Phosphine ligand (e.g., XPhos, RuPhos, SPhos, BINAP) (1.2 - 1.5 times the Pd mol%)

-

Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, LHMDS) (1.5 - 2.5 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)

-

Schlenk tube or other suitable reaction vessel for inert atmosphere chemistry

-

Magnetic stirrer and heating plate/oil bath

-

Inert gas (Argon or Nitrogen)

General Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst, phosphine ligand, and base under an inert atmosphere.

-

Reagent Addition: Add this compound (or its N-Boc protected derivative) to the Schlenk tube.

-

Inerting: Seal the tube, evacuate, and backfill with an inert gas. Repeat this cycle three times.

-

Solvent and Amine Addition: Add the anhydrous, degassed solvent via syringe, followed by the aryl amine. If the amine is a solid, it can be added with the other solid reagents in step 1.

-

Reaction: Place the Schlenk tube in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C).

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Filtration and Washing: Filter the mixture through a pad of celite to remove palladium residues. Wash the organic layer with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-(4-(aminomethyl)pyridin-2-yl)amine. If an N-Boc protected starting material was used, a subsequent deprotection step will be necessary.

Mandatory Visualizations

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst | Use a fresh batch of palladium precatalyst and ligand. Consider using a more active palladacycle precatalyst. |

| Inappropriate ligand/base combination | Screen different ligands (e.g., bulky biarylphosphines like XPhos or RuPhos) and bases (e.g., stronger bases like LHMDS for less acidic amines). | |

| Presence of oxygen or moisture | Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. | |

| Side Product Formation | Hydrodehalogenation | Use a bulkier ligand to favor reductive elimination over β-hydride elimination. |

| (e.g., 4-(aminomethyl)pyridine) | ||

| Dimerization of Starting Material | High reaction temperature | Lower the reaction temperature and monitor the reaction progress closely. |

| Low Yield | Catalyst inhibition by pyridine nitrogen | Use bulky, electron-rich ligands to sterically hinder coordination of the pyridine nitrogen to the palladium center. |

| Reaction at the aminomethyl group | Protect the primary amine of the starting material (e.g., with a Boc group) before the coupling reaction. |

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with (2-Bromopyridin-4-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Bromopyridin-4-yl)methanamine is a versatile bifunctional building block of significant interest in medicinal chemistry and drug discovery. The presence of a reactive bromine atom at the 2-position and a primary aminomethyl group at the 4-position allows for sequential or selective functionalization, enabling the synthesis of diverse libraries of substituted pyridine derivatives. Palladium-catalyzed cross-coupling reactions are paramount in this context, providing efficient and selective methods for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the bromine-bearing position. These reactions are foundational in constructing complex molecules with potential therapeutic applications. This document provides an overview of common palladium-catalyzed cross-coupling reactions applicable to this compound and detailed protocols adapted from methodologies for structurally related compounds.

Protecting Group Strategy

The primary amine in this compound can potentially interfere with the catalytic cycle of some cross-coupling reactions by coordinating to the palladium center or by participating in side reactions. Therefore, protection of the aminomethyl group, for instance as a tert-butoxycarbonyl (Boc) carbamate, is often a prudent initial step. This strategy enhances the predictability and outcome of the subsequent coupling reaction. Deprotection under acidic conditions can then liberate the amine post-coupling.

Overview of Key Cross-Coupling Reactions

A variety of palladium-catalyzed cross-coupling reactions can be employed to functionalize the 2-position of the pyridine ring. The choice of reaction depends on the desired substituent to be introduced. The following sections summarize the key reactions and provide typical reaction conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C(sp²)–C(sp²) bonds, enabling the introduction of aryl, heteroaryl, or vinyl groups.[1][2] This reaction is widely used due to its mild conditions and the commercial availability of a vast array of boronic acids and their derivatives.[2]

General Reaction Scheme:

R-B(OH)₂ + Br-Py-CH₂NH₂ → R-Py-CH₂NH₂

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, allowing for the synthesis of arylamines from aryl halides.[3][4] This reaction is essential for introducing a wide range of primary and secondary amines at the 2-position of the pyridine ring.

General Reaction Scheme:

R¹R²NH + Br-Py-CH₂NH₂ → R¹R²N-Py-CH₂NH₂

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[5][6] This reaction is invaluable for the synthesis of arylalkynes, which are important intermediates in organic synthesis and building blocks for various functional materials and biologically active compounds.[6]

General Reaction Scheme:

R-C≡CH + Br-Py-CH₂NH₂ → R-C≡C-Py-CH₂NH₂

Heck Coupling

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an aryl halide with an alkene to form a substituted alkene.[7][8] This reaction is a versatile method for the vinylation of aryl halides.

General Reaction Scheme:

R-CH=CH₂ + Br-Py-CH₂NH₂ → R-CH=CH-Py-CH₂NH₂

Stille Coupling

The Stille coupling reaction joins an organohalide with an organostannane reagent. It is known for its tolerance of a wide variety of functional groups and the neutrality of its reaction conditions.

General Reaction Scheme:

R-Sn(Alkyl)₃ + Br-Py-CH₂NH₂ → R-Py-CH₂NH₂

Data Presentation: Comparative Overview of Coupling Reactions

The following tables summarize typical quantitative data for several key palladium-catalyzed cross-coupling reactions with substrates analogous to this compound. These tables are intended to provide a structured overview for easy comparison of different synthetic strategies.

Table 1: Suzuki-Miyaura Coupling of 2-Bromopyridine Derivatives with Boronic Acids

| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O (5:1) | 120 (MW) | 0.5 | 81[1] |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12-24 | 92[9] |

| 3 | 4-Chlorophenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 80[9] |

| 4 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 73[9] |

Table 2: Buchwald-Hartwig Amination of 2-Bromopyridine Derivatives

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 8-16 | 95[1] |

| 2 | Cyclopropylamine | Pd(OAc)₂ (5) | dppp (10) | NaOtBu | Toluene | 80 | 14 | 55[10] |

| 3 | N-Methyl(phenyl)methanamine | Pd(OAc)₂ (5) | dppp (10) | NaOtBu | Toluene | reflux | 1 | 91[10] |

| 4 | Aniline | Pd(OAc)₂ (1-5) | dppp (1.5 - 7.5) | NaOtBu | Toluene | 80-110 | 12-24 | 85-95[11] |

Table 3: Sonogashira Coupling of 2-Bromopyridine Derivatives with Terminal Alkynes

| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | 40-60 | 4-12 | 90[12] |

| 2 | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96[13] |

| 3 | 1-Heptyne | PdCl₂(PPh₃)₂ (5) | CuI (5) | Et₃N | DMF | 80 | 12 | 85[1] |

| 4 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | Toluene | 70 | 16 | 91[11] |

Table 4: Heck Coupling of 2-Bromopyridine Derivatives with Alkenes

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | Acetonitrile | 100 | 18-24 | 88[12] |

| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | DMF | 120 | 12 | 85 |

| 3 | Styrene | Pd-complex 3 (0.25) | - | Et₃N | DMF | 130 | 1.5 | 96[14] |

Experimental Protocols

The following are detailed, step-by-step protocols for key palladium-catalyzed cross-coupling reactions. These are general procedures and may require optimization for specific substrates and scales.

Protocol 1: N-Boc Protection of this compound

-

Reaction Setup: Dissolve this compound (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) and a base such as triethylamine (Et₃N, 1.2 equiv) or diisopropylethylamine (DIPEA, 1.2 equiv).

-

Reaction: Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, perform an aqueous work-up. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting N-Boc protected compound by flash column chromatography.[15]

Protocol 2: Suzuki-Miyaura Coupling

-

Reaction Setup: To a dry Schlenk flask or reaction vial, add the N-Boc protected this compound (1.0 equiv), the arylboronic acid (1.2 equiv), a base such as potassium carbonate (K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[2]

-